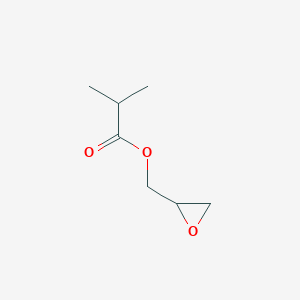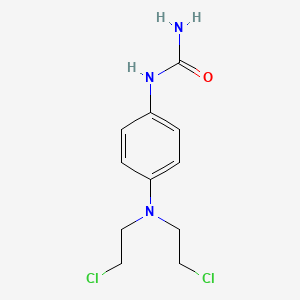
Glycidyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl isobutyrate is an organic compound with the molecular formula C7H12O3. It is an ester derived from isobutyric acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, making it useful in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycidyl isobutyrate can be synthesized through the esterification of isobutyric acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using continuous esterification processes. The reactants, isobutyric acid and glycidol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyl isobutyrate undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group. These reactions are often carried out in the presence of a base to facilitate the opening of the epoxide ring.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Glycidyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and ability to form cross-linked networks.
Mécanisme D'action
The mechanism of action of glycidyl isobutyrate involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in many applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl butyrate: Similar in structure but derived from butyric acid instead of isobutyric acid.
Glycidyl methacrylate: Contains a methacrylate group instead of an isobutyrate group, making it more suitable for polymerization reactions.
Glycidyl ethers: Compounds where the glycidyl group is attached to an ether instead of an ester.
Uniqueness
Glycidyl isobutyrate is unique due to its specific ester structure, which imparts different reactivity and properties compared to other glycidyl compounds. Its combination of an epoxide and ester group makes it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
3669-66-7 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
IFYMWMIVKOWLHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14152680.png)

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)

![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)


![2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B14152736.png)
![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide](/img/structure/B14152748.png)

![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)

![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
